

Comparative Guide: UV-Vis Absorption Spectra of Methylated Nitropyrazoles

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Compound of Interest

Compound Name: *1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-*
CAS No.: 89607-18-1
Cat. No.: B14399816

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Executive Summary

Objective: To provide a technical comparison of the UV-Vis absorption characteristics of isomeric methylated nitropyrazoles, specifically 1-methyl-3-nitropyrazole, 1-methyl-4-nitropyrazole, and 1-methyl-5-nitropyrazole.

Key Insight: The position of the nitro group relative to the N-methyl group dictates the extent of electronic conjugation and steric hindrance. This results in distinct spectral fingerprints:

- 1-Methyl-4-nitropyrazole exhibits the most red-shifted (bathochromic) absorption due to maximized "push-pull" conjugation.
- 1-Methyl-5-nitropyrazole exhibits a significant blue shift (hypsochromic) and reduced intensity due to steric torsion forcing the nitro group out of planarity.

Theoretical Background: Electronic Effects

To interpret the spectra accurately, one must understand the interplay between electronic conjugation and steric hindrance in the pyrazole ring system.

The "Push-Pull" Mechanism

Nitropyrazoles function as donor-acceptor systems.

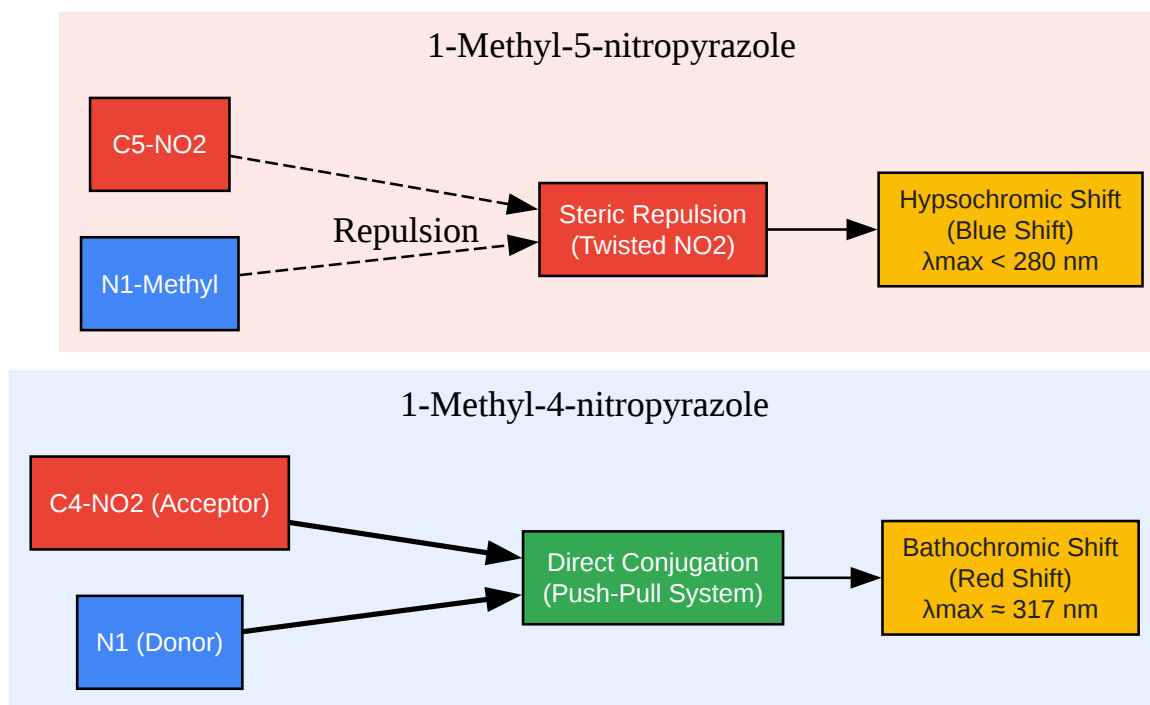
- Donor: The pyrrole-like nitrogen (N1) donates electron density into the ring.
- Acceptor: The nitro group (-NO₂) withdraws electron density.
- Effect: When these two groups are electronically coupled (conjugated) through the pyrazole ring system, the energy gap between the HOMO and LUMO decreases, resulting in lower energy (longer wavelength) absorption.

Steric Inhibition of Resonance

In 1-methyl-5-nitropyrazole, the N-methyl group and the C5-nitro group are in an ortho-like relationship. The van der Waals repulsion between the methyl hydrogens and the nitro oxygens forces the nitro group to rotate out of the plane of the pyrazole ring. This decoupling breaks the conjugation pathway, increasing the transition energy (shorter wavelength).

Visualization of Electronic Pathways

The following diagram illustrates the conjugation efficiency and steric disruption across the isomers.



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Caption: Comparative electronic pathways showing direct conjugation in the 4-isomer vs. steric decoupling in the 5-isomer.

Comparative Spectral Data

The following data synthesizes experimental findings for the three isomers in polar solvents (Ethanol/Methanol).

Compound	Structure	(nm)	Electronic Character	Key Spectral Feature
1-Methyl-4-nitropyrazole	Para-like substitution	317 nm	Strong "Push-Pull" Conjugation	Distinct, intense band in the UVA region.
1-Methyl-3-nitropyrazole	Meta-like substitution	~270–280 nm	Planar, Moderate Conjugation	Standard aromatic absorption; reference point.
1-Methyl-5-nitropyrazole	Ortho-like substitution	< 260 nm (or shoulder)	Sterically Hindered / Twisted	Significant blue shift; lower extinction coefficient ().

Detailed Analysis

- 1-Methyl-4-nitropyrazole (The Red-Shifted Standard):
 - This isomer displays the longest wavelength absorption.^[1] The electrons can delocalize effectively from the N1-methyl nitrogen, through the C=C double bonds, directly to the nitro group at C4.
 - Diagnostic Use: A strong peak >310 nm is a positive identifier for the 4-nitro isomer.
- 1-Methyl-3-nitropyrazole (The Planar Reference):
 - The nitro group at C3 is sufficiently distant from the N1-methyl group to avoid steric clash. The molecule remains planar, allowing for conjugation, though the electronic pathway is less direct than in the 4-isomer.
 - Diagnostic Use: Absorbs in the standard UV range for nitro-heterocycles.
- 1-Methyl-5-nitropyrazole (The Steric Outlier):

- The proximity of the bulky methyl group and the nitro group creates significant steric strain.
- Consequence: The nitro group rotates (twists) to relieve strain. This rotation diminishes the overlap between the

-orbitals of the ring and the nitro group.
- Result: The spectrum resembles that of a non-conjugated nitro compound or shows a marked decrease in intensity and wavelength compared to the 3-isomer.

Experimental Protocol: Spectral Acquisition

To ensure reproducible data, follow this self-validating protocol.

Reagents & Equipment[2]

- Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm). Note: Avoid Acetone or DMF due to high UV cutoff.
- Concentration: Prepare a stock solution of

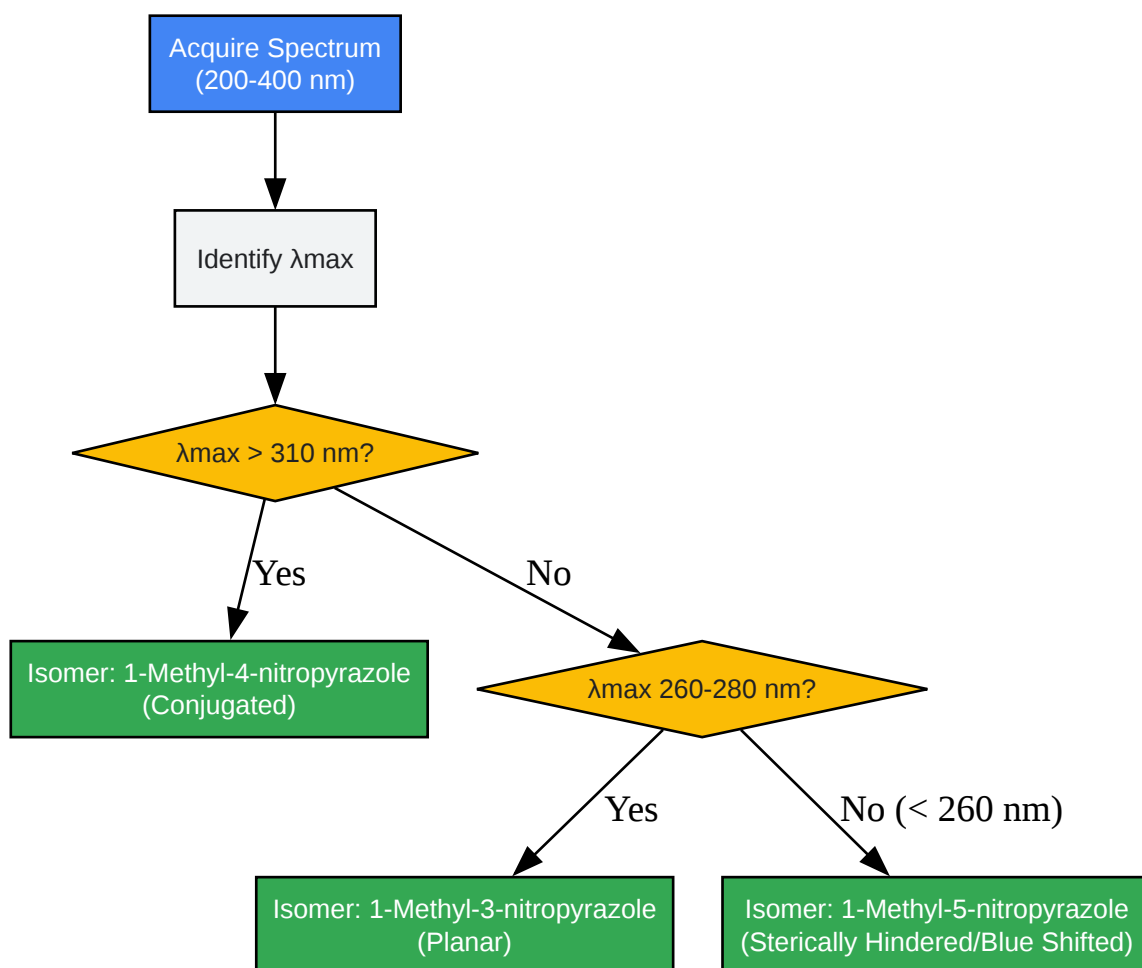
M.
- Blank: Pure solvent from the same batch used for dissolution.

Step-by-Step Methodology

- Baseline Correction:
 - Fill two quartz cuvettes with pure solvent.
 - Run a baseline correction (Autozero) from 200 nm to 400 nm.
 - Validation: The absorbance should be

across the range.
- Sample Preparation:

- Weigh 1-2 mg of the nitropyrazole derivative accurately.
- Dissolve in 100 mL of solvent (Stock A).
- Dilute Stock A (1:10) to achieve a working concentration of ~
M.
- Why: Nitropyrazoles have high extinction coefficients (). High concentrations will saturate the detector (Abs > 2.0).
- Acquisition:
 - Scan range: 200–400 nm.
 - Scan speed: Medium (approx. 200 nm/min).
 - Validation: Check for the solvent cutoff peak below 210 nm. If the peak flattens (plateaus) at Abs > 2.5, dilute the sample further.
- Data Interpretation Workflow:



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Caption: Decision tree for identifying nitropyrazole isomers based on UV-Vis spectral maxima.

References

- Dumanović, D., et al. (1994).[2] Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. *Heterocycles*, 37(3).[2] [Link](#)
- ChemicalBook. (2026). 4-Nitropyrazole Properties and Spectral Data. [Link](#)
- PubChem. (2025). 1-Methyl-4-nitropyrazole Compound Summary. [Link](#)
- Regiec, A., et al. (2014). Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole: Experimental and theoretical spectroscopic properties. *Journal of Molecular Structure*. [Link](#)

- Katritzky, A. R., & Lagowski, J. M. (1963). *Advances in Heterocyclic Chemistry*. Academic Press. (Foundational text on tautomerism and steric effects in azoles).

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- [1. zenodo.org \[zenodo.org\]](https://zenodo.org)
- [2. dl.ndl.go.jp \[dl.ndl.go.jp\]](https://dl.ndl.go.jp)
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